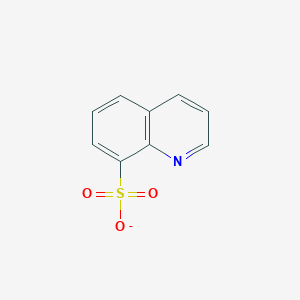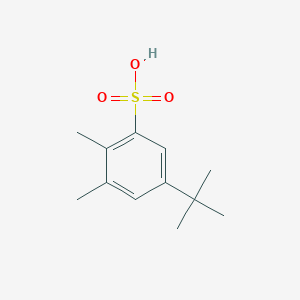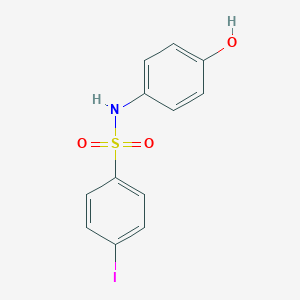
2,5-Dimethoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide, also known as DOTBF, is a chemical compound that has been studied for its potential use in scientific research. DOTBF is a sulfonamide derivative that has been synthesized through a multi-step process. The compound has been found to have a unique mechanism of action and has shown promise in several areas of research.
Wirkmechanismus
The mechanism of action of 2,5-Dimethoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide is based on its ability to bind to and block the 5-HT6 receptor. The 5-HT6 receptor is a G protein-coupled receptor that is primarily expressed in the brain. It has been implicated in several neurological disorders, including Alzheimer's disease, schizophrenia, and depression. By blocking the 5-HT6 receptor, 2,5-Dimethoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide has been found to modulate several neurotransmitter systems, including dopamine, acetylcholine, and glutamate.
Biochemical and Physiological Effects:
2,5-Dimethoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide has been found to have several biochemical and physiological effects, including the modulation of neurotransmitter systems and the inhibition of cancer cell growth. In neuroscience, 2,5-Dimethoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide has been found to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. In cancer research, 2,5-Dimethoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide has been found to induce apoptosis and inhibit cell proliferation in several cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,5-Dimethoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide in lab experiments is its potency and selectivity for the 5-HT6 receptor. This makes it a useful tool for studying the role of the 5-HT6 receptor in various biological processes. However, one limitation of using 2,5-Dimethoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide is its potential toxicity and side effects. Careful dosing and monitoring are necessary to ensure the safety of lab animals and researchers.
Zukünftige Richtungen
There are several future directions for research on 2,5-Dimethoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide and related compounds. One area of research is the development of more potent and selective 5-HT6 receptor antagonists for use in neuroscience and drug discovery. Another area of research is the investigation of the potential therapeutic applications of 2,5-Dimethoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide in cancer treatment. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2,5-Dimethoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide and its mechanism of action.
Synthesemethoden
The synthesis of 2,5-Dimethoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide involves several steps, including the reaction of 2,5-dimethoxybenzaldehyde with malononitrile to form 2,5-dimethoxyphenylacetonitrile. This compound is then reacted with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane to form the corresponding imine. The imine is then reduced with sodium borohydride to form the corresponding amine, which is further reacted with 9-oxo-6,7,8,9-tetrahydrodibenzofuran-2-sulfonyl chloride to form 2,5-Dimethoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide has been studied for its potential use in several areas of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, 2,5-Dimethoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide has been found to act as a potent and selective antagonist of the 5-HT6 receptor, which has been implicated in several neurological disorders. In cancer research, 2,5-Dimethoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide has been found to inhibit the growth of several cancer cell lines, including breast and lung cancer cells. In drug discovery, 2,5-Dimethoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide has been used as a starting point for the development of novel compounds with improved activity and selectivity.
Eigenschaften
Molekularformel |
C20H19NO6S |
|---|---|
Molekulargewicht |
401.4 g/mol |
IUPAC-Name |
2,5-dimethoxy-N-(9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H19NO6S/c1-25-13-7-9-17(26-2)19(11-13)28(23,24)21-12-6-8-16-14(10-12)20-15(22)4-3-5-18(20)27-16/h6-11,21H,3-5H2,1-2H3 |
InChI-Schlüssel |
AIPCQWNZIUQADU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3C(=O)CCC4 |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3C(=O)CCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-hydroxyethyl)-2,3,5,6-tetramethyl-N-(2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B280650.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide](/img/structure/B280654.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}nicotinamide](/img/structure/B280655.png)
![N-(3-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280656.png)

![N-[2-(4-chlorophenyl)ethyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280659.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]pyridine-4-carboxamide](/img/structure/B280660.png)
![(NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide](/img/structure/B280662.png)

![2-Hydroxy-4-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280666.png)
![4-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280668.png)
![2-Hydroxy-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280670.png)
![2-(4-butylanilino)-4-[(4-butylphenyl)imino]-1(4H)-naphthalenone](/img/structure/B280672.png)